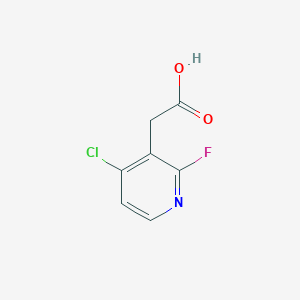![molecular formula C13H17N3O2 B12964359 1'-Methyl-7-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12964359.png)
1'-Methyl-7-nitrospiro[indoline-3,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Methyl-7-nitrospiro[indoline-3,4’-piperidine] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between an indoline and a piperidine ring, with a methyl group at the 1’ position and a nitro group at the 7 position. The spirocyclic framework imparts significant rigidity and distinct chemical properties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Methyl-7-nitrospiro[indoline-3,4’-piperidine] typically involves multi-step organic reactions. One common approach starts with the preparation of the indoline and piperidine precursors, followed by their spirocyclization.
Indoline Preparation: The indoline precursor can be synthesized through the reduction of indole derivatives. For instance, indole can be reduced using catalytic hydrogenation or other reducing agents like lithium aluminum hydride.
Piperidine Preparation: The piperidine ring can be synthesized from pyridine derivatives through hydrogenation or by using Grignard reagents.
Spirocyclization: The final step involves the spirocyclization of the indoline and piperidine precursors. This can be achieved through a condensation reaction, often facilitated by a strong acid or base under controlled temperature conditions.
Industrial Production Methods
Industrial production of 1’-Methyl-7-nitrospiro[indoline-3,4’-piperidine] may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1’-Methyl-7-nitrospiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methyl group at the 1’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Substitution: Alkyl halides or other electrophiles in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted spiro[indoline-3,4’-piperidine] derivatives.
Scientific Research Applications
1’-Methyl-7-nitrospiro[indoline-3,4’-piperidine] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1’-Methyl-7-nitrospiro[indoline-3,4’-piperidine] depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components. The spirocyclic structure may also enable the compound to fit into specific binding sites on proteins or nucleic acids, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-piperidine]: Lacks the methyl and nitro groups, making it less reactive.
1’-Methylspiro[indoline-3,4’-piperidine]: Lacks the nitro group, affecting its redox properties.
7-Nitrospiro[indoline-3,4’-piperidine]: Lacks the methyl group, which may influence its steric interactions.
Uniqueness
1’-Methyl-7-nitrospiro[indoline-3,4’-piperidine] is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the spirocyclic structure makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1'-methyl-7-nitrospiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C13H17N3O2/c1-15-7-5-13(6-8-15)9-14-12-10(13)3-2-4-11(12)16(17)18/h2-4,14H,5-9H2,1H3 |
InChI Key |
TVOHICKGWAXCQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNC3=C2C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)
![2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12964320.png)

![Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate](/img/structure/B12964329.png)
![N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide](/img/structure/B12964331.png)
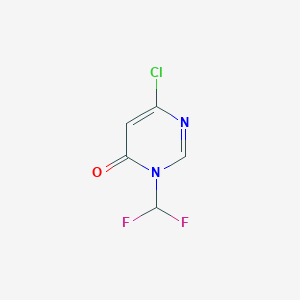
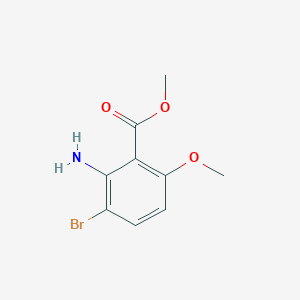
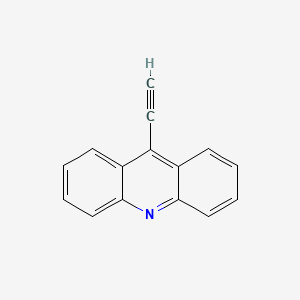
![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
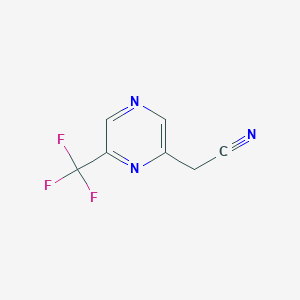
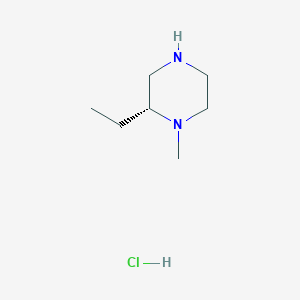
![6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12964364.png)
